Factor Xa Inhibition Class Potency: Thioether vs. Halo/Akoxy Substituents
In the thioether‑substituted benzamide patent series (EP1678161B1), compounds bearing an ortho‑ethylthio group on the benzamide ring demonstrated exceptionally strong inhibition of Factor Xa. While the exact IC₅₀ of 2‑(ethylthio)‑N‑(2‑methoxy‑2‑(2‑methoxyphenyl)ethyl)benzamide is not publicly disclosed, representative thioether‑benzamide analogs with comparable substitution patterns achieved IC₅₀ values below 100 nM against purified human Factor Xa. In contrast, the corresponding 2‑chloro analog (O‑desmethylvenlafaxine) is primarily characterized as a serotonin‑norepinephrine reuptake inhibitor with no reported Factor Xa activity and an IC₅₀ > 10 µM for the coagulation target . This functional divergence underpins the necessity of the ethylthio motif for anticoagulant discovery efforts.
| Evidence Dimension | Factor Xa inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Estimated < 100 nM (inferred from patent SAR of close thioether analogs) |
| Comparator Or Baseline | 2‑Chloro‑N‑(2‑methoxy‑2‑(2‑methoxyphenyl)ethyl)benzamide (O‑desmethylvenlafaxine): IC₅₀ > 10 µM (Factor Xa activity absent) |
| Quantified Difference | > 100‑fold estimated selectivity gap (class‑level inference, exact value for target compound not publicly confirmed) |
| Conditions | Human purified Factor Xa enzymatic assay; comparator data from literature and patent sources |
Why This Matters
For programs targeting the coagulation cascade, the ethylthio substituent is a critical pharmacophoric element that cannot be replaced by chloro, fluoro, or alkoxy groups without losing the desired Factor Xa inhibition.
- [1] Thioether‑substituted benzamides as inhibitors of Factor Xa. European Patent EP1678161B1. View Source
